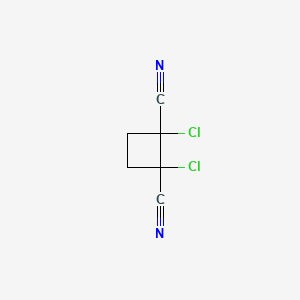
(S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a brominated nitrophenyl group and a tert-butoxy-carbonyl protected carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Introduction of the Brominated Nitrophenyl Group: This step involves the nitration of a brominated benzene derivative, followed by coupling with the piperazine ring.
Protection of the Carboxylic Acid Group: The carboxylic acid group is protected using tert-butoxy-carbonyl chloride under basic conditions to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Deprotection: The tert-butoxy-carbonyl group can be removed using acidic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Deprotection: Formation of the free carboxylic acid.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of (S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(5-Bromo-2-nitrophenyl)piperazine-2-carboxylic acid: Lacks the tert-butoxy-carbonyl protection.
(S)-4-(5-Chloro-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Substitutes bromine with chlorine.
(S)-4-(5-Bromo-2-aminophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid: Contains an amino group instead of a nitro group.
Uniqueness
The unique combination of the brominated nitrophenyl group and the tert-butoxy-carbonyl protected carboxylic acid in (S)-4-(5-Bromo-2-nitrophenyl)-1-(tert-butoxy-carbonyl)piperazine-2-carboxylic acid provides distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C16H20BrN3O6 |
|---|---|
Poids moléculaire |
430.25 g/mol |
Nom IUPAC |
(2S)-4-(5-bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20BrN3O6/c1-16(2,3)26-15(23)19-7-6-18(9-13(19)14(21)22)12-8-10(17)4-5-11(12)20(24)25/h4-5,8,13H,6-7,9H2,1-3H3,(H,21,22)/t13-/m0/s1 |
Clé InChI |
JKFYPZMROOQTGG-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC(=C2)Br)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]carbamate](/img/structure/B13733251.png)



